3-Chloro-4,5-diethoxybenzaldehyde
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Overview
Description
3-Chloro-4,5-diethoxybenzaldehyde is an aromatic aldehyde with the molecular formula C11H13ClO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine and ethoxy groups. This compound is known for its versatility in organic synthesis and its role as a building block for various chemical reactions and products .
Preparation Methods
The synthesis of 3-Chloro-4,5-diethoxybenzaldehyde typically involves the chlorination and ethoxylation of benzaldehyde derivatives. One common method includes the reaction of 3-chlorobenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of hydrogen atoms with ethoxy groups .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-Chloro-4,5-diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include 3-chloro-4,5-diethoxybenzoic acid, 3-chloro-4,5-diethoxybenzyl alcohol, and various substituted derivatives .
Scientific Research Applications
3-Chloro-4,5-diethoxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4,5-diethoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as a reagent that facilitates the formation of various compounds through its reactive aldehyde and chlorine groups. These functional groups allow it to participate in nucleophilic addition, substitution, and oxidation-reduction reactions .
Comparison with Similar Compounds
3-Chloro-4,5-diethoxybenzaldehyde can be compared with other similar compounds such as:
3-Chloro-4,5-dimethoxybenzaldehyde: This compound has methoxy groups instead of ethoxy groups, which can affect its reactivity and solubility.
3-Chloro-4,5-dihydroxybenzaldehyde: The presence of hydroxyl groups makes this compound more hydrophilic and can influence its chemical behavior in aqueous environments.
3-Chloro-4,5-dimethylbenzaldehyde: The methyl groups provide different steric and electronic effects compared to ethoxy groups, impacting the compound’s reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it suitable for a variety of chemical transformations and applications .
Properties
IUPAC Name |
3-chloro-4,5-diethoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-3-14-10-6-8(7-13)5-9(12)11(10)15-4-2/h5-7H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPWMUVMMRCXJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406351 |
Source
|
Record name | 3-chloro-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110732-06-4 |
Source
|
Record name | 3-chloro-4,5-diethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4,5-diethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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